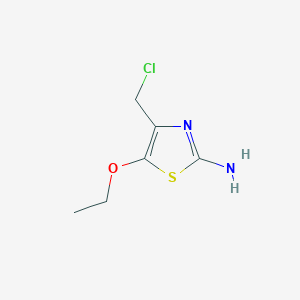
4-(Chloromethyl)-5-ethoxy-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-5-ethoxy-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at the 4-position, an ethoxy group at the 5-position, and an amino group at the 2-position of the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-ethoxy-1,3-thiazol-2-amine typically involves the chloromethylation of a thiazole precursor. One common method is the reaction of 5-ethoxy-1,3-thiazol-2-amine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons of the thiazole ring, followed by rearomatization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-5-ethoxy-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions typically occur under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
Nucleophilic Substitution: Products include substituted thiazoles with various functional groups replacing the chloromethyl group.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and other reduced derivatives.
科学的研究の応用
4-(Chloromethyl)-5-ethoxy-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(Chloromethyl)-5-ethoxy-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)-5-methyl-1,3-thiazol-2-amine
- 4-(Chloromethyl)-5-phenyl-1,3-thiazol-2-amine
- 4-(Chloromethyl)-5-isopropyl-1,3-thiazol-2-amine
Uniqueness
4-(Chloromethyl)-5-ethoxy-1,3-thiazol-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and its ability to penetrate biological membranes. Additionally, the combination of the chloromethyl and ethoxy groups can provide a unique profile of chemical reactivity, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
89866-89-7 |
|---|---|
分子式 |
C6H9ClN2OS |
分子量 |
192.67 g/mol |
IUPAC名 |
4-(chloromethyl)-5-ethoxy-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H9ClN2OS/c1-2-10-5-4(3-7)9-6(8)11-5/h2-3H2,1H3,(H2,8,9) |
InChIキー |
BQMPLOXSVGEEKM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(N=C(S1)N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Cyano(fluoro)methyl]benzoic acid](/img/structure/B14391153.png)


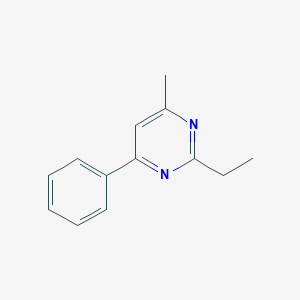
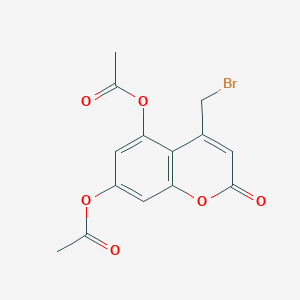
![Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester](/img/structure/B14391171.png)
![4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B14391175.png)
![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
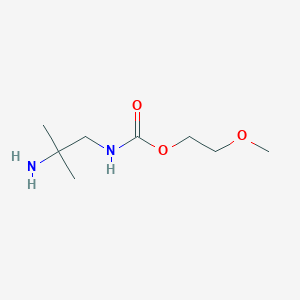
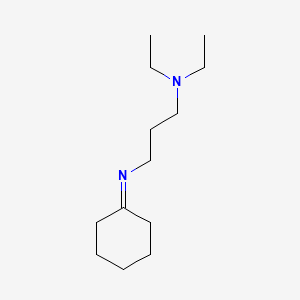

![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)

